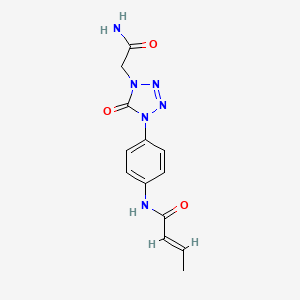

(E)-N-(4-(4-(2-amino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)but-2-enamide

Description

(E)-N-(4-(4-(2-amino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)but-2-enamide is a structurally complex molecule featuring a tetrazole ring, an α,β-unsaturated enamide group, and a phenyl-substituted acetamide moiety. The tetrazole ring, a nitrogen-rich heterocycle, is notable for its metabolic stability and hydrogen-bonding capacity, which can influence bioavailability and target interactions . Potential applications include pharmaceutical or agrochemical uses, given the prevalence of tetrazole and enamide motifs in bioactive molecules .

Properties

IUPAC Name |

(E)-N-[4-[4-(2-amino-2-oxoethyl)-5-oxotetrazol-1-yl]phenyl]but-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N6O3/c1-2-3-12(21)15-9-4-6-10(7-5-9)19-13(22)18(16-17-19)8-11(14)20/h2-7H,8H2,1H3,(H2,14,20)(H,15,21)/b3-2+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNZCDUGQSCGYBS-NSCUHMNNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC(=O)NC1=CC=C(C=C1)N2C(=O)N(N=N2)CC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C(=O)NC1=CC=C(C=C1)N2C(=O)N(N=N2)CC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-N-(4-(4-(2-amino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)but-2-enamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of approximately 366.41 g/mol. Its structure features a tetrazole ring, which is often associated with various pharmacological activities. The following table summarizes key chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C18H22N6O3 |

| Molecular Weight | 366.41 g/mol |

| CAS Number | 1396749-67-9 |

| Purity | ≥95% |

The biological activity of this compound is primarily attributed to its ability to interact with specific proteins involved in cell signaling pathways. Notably, it has been shown to inhibit SENP1 and SENP2, which are involved in the SUMOylation process—a post-translational modification that regulates various cellular functions. This inhibition can lead to enhanced apoptosis in cancer cells and reduced inflammation.

Anti-Cancer Activity

Research has highlighted the compound's potential as an anti-cancer agent:

- Cell Line Studies : In vitro assays demonstrated significant cytotoxicity against various cancer cell lines. For example, a related compound exhibited an IC50 value of against Jurkat cells, indicating potent activity .

- Mechanism of Action : The anticancer effects are attributed to the compound's ability to induce apoptosis through modulation of key signaling pathways. The presence of the tetrazole moiety plays a crucial role in this mechanism by interacting with specific proteins involved in cell survival .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects:

- Inhibition of Cytokines : In vitro assays showed that it can inhibit the production of pro-inflammatory cytokines in activated macrophages, suggesting potential applications in treating conditions characterized by excessive inflammation, such as arthritis or inflammatory bowel disease .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it can be compared with other tetrazole-containing compounds:

| Compound Name | Key Features | IC50 Value (µg/mL) |

|---|---|---|

| 4-(2-amino-2-oxoethyl) phenyl | Similar tetrazole ring | 1.98 ± 1.22 |

| 4-Aminocoumarin derivatives | Different core structure; similar amino group | Varies |

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Study on SENP Inhibition : A recent study indicated that derivatives similar to this compound could effectively reduce SENP1 activity by approximately 70%, leading to enhanced apoptosis in cancer cells .

- Anti-inflammatory Effects : Another study focused on the anti-inflammatory properties of related compounds, demonstrating their ability to inhibit cytokine production in macrophages .

- Cytotoxicity Against Cancer Cell Lines : Research involving various cancer cell lines showed significant cytotoxic effects, reinforcing the potential use of this compound in cancer therapy .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound shares structural motifs with several classes of bioactive molecules:

Key Observations :

- The α,β-unsaturated enamide group may enhance electrophilicity, enabling Michael addition reactions absent in simpler benzamides like etobenzanid .

Hydrogen Bonding and Crystallographic Behavior

Hydrogen-bonding patterns, analyzed via graph set theory (), reveal that the tetrazole’s NH and carbonyl groups in the target compound can form robust intermolecular interactions, promoting stable crystal packing.

Computational and Analytical Insights

Software such as ORTEP-3 () and SHELXL () can model the target compound’s crystal structure, predicting torsion angles and packing efficiency. Compared to etobenzanid, the tetrazole’s smaller ring size (5-membered vs. 6-membered thiazolidinone) may reduce steric hindrance, favoring tighter molecular packing . Multiwfn analysis () could further differentiate charge distribution: the enamide’s conjugated system likely delocalizes electron density, reducing reactivity compared to non-conjugated amides .

Q & A

Q. What are the recommended synthetic routes for (E)-N-(4-(4-(2-amino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)but-2-enamide, and how can reaction progress be monitored?

Answer: A common approach involves multi-step condensation reactions. For example, tetrazole derivatives can be synthesized via cyclization of nitriles with sodium azide, followed by functionalization with amide groups. Key steps include:

- Reagent selection : Use glacial acetic acid as a solvent for cyclization reactions due to its ability to stabilize intermediates .

- Reaction monitoring : Thin-layer chromatography (TLC) with a 20% ethyl acetate/hexane mobile phase is effective for tracking progress .

- Purification : Recrystallization in ethanol yields ~85% purity, but column chromatography may be required for higher purity .

Q. How should researchers confirm the structural identity of this compound?

Answer: Combine spectroscopic and crystallographic methods:

- NMR/IR : Use H and C NMR to verify proton environments and carbonyl/tetrazole vibrations (e.g., H NMR peaks at δ 8.1–8.3 ppm for aromatic protons; IR stretches at 1670–1700 cm for amide C=O) .

- X-ray crystallography : Resolve ambiguous stereochemistry or tautomeric forms (e.g., tetrazole ring puckering) .

Q. What preliminary biological assays are suitable for evaluating this compound?

Answer: Focus on tetrazole/amide bioactivity profiles:

- Antimicrobial screening : Use agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Enzyme inhibition : Test against kinases or proteases via fluorometric assays, noting IC values .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and scalability?

Answer: Adopt systematic optimization strategies:

- Design of Experiments (DoE) : Vary temperature, solvent ratios, and catalyst loadings to identify critical factors .

- Flow chemistry : Enhance reproducibility and safety by transitioning from batch to continuous-flow reactors (e.g., Omura-Sharma-Swern oxidation protocols) .

- Heuristic algorithms : Apply Bayesian optimization to navigate parameter spaces efficiently, achieving >90% yield in 15–20 iterations .

Q. How should researchers address contradictory bioactivity data across studies?

Answer: Investigate potential sources of variability:

- Purity verification : Use HPLC-MS to confirm >95% purity, as impurities (e.g., unreacted intermediates) may skew results .

- Assay standardization : Replicate studies under controlled conditions (pH, temperature) and validate with reference compounds .

- Structural analogs : Compare activity with related tetrazole-amides (e.g., imidazo-thiadiazole derivatives) to identify pharmacophore requirements .

Q. What computational methods support mechanistic studies of this compound’s reactivity?

Answer: Leverage molecular modeling and cheminformatics:

- DFT calculations : Predict tautomeric preferences (e.g., tetrazole vs. azide forms) and transition-state geometries .

- Molecular docking : Screen against target proteins (e.g., kinases) to prioritize synthesis of derivatives with improved binding affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.